N-(2-Aminophenyl)-3-phenylbutyramide
Description
N-(2-Aminophenyl)-3-phenylbutyramide is an aromatic amide characterized by a 2-aminophenyl group linked to a 3-phenylbutyramide backbone. The compound’s primary functional groups—the aromatic amine and amide moieties—impart reactivity for further derivatization, such as cyclization or cross-coupling reactions .
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N-(2-aminophenyl)-3-phenylbutanamide |
InChI |
InChI=1S/C16H18N2O/c1-12(13-7-3-2-4-8-13)11-16(19)18-15-10-6-5-9-14(15)17/h2-10,12H,11,17H2,1H3,(H,18,19) |
InChI Key |
PXQIYEXAPSKAIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-3-phenylbutyramide typically involves the reaction of 2-aminophenylamine with 3-phenylbutyric acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-3-phenylbutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of oxidized amide derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted amides with various functional groups.
Scientific Research Applications
N-(2-Aminophenyl)-3-phenylbutyramide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-3-phenylbutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(2-Aminophenyl)-3-phenylbutyramide and related compounds from the evidence:
Key Comparative Insights:
- Reactivity: 3-Chloro-N-phenyl-phthalimide () exhibits higher electrophilicity due to the chloro substituent and rigid phthalimide ring, making it suitable for polyimide synthesis. In contrast, this compound’s flexible butyramide chain may favor nucleophilic reactions at the amine group.
- Pharmacological Potential: The trifluoromethyl-benzyl derivative () demonstrates enhanced lipophilicity and blood-brain barrier penetration compared to this compound, suggesting divergent therapeutic niches.
Thermal Stability :
Research Findings and Limitations
- Synthetic Routes: The synthesis of this compound analogs often involves condensation of substituted anilines with acyl chlorides, as seen in related compounds (). However, yield optimization for the target compound remains unexplored in the evidence.
- Biological Activity: Fluorinated analogs () show enhanced binding to enzyme active sites due to fluorine’s electronegativity, a property that could be engineered into this compound for drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
